2-iso-4-DMEQ

Descripción

Based on nomenclature, 2-iso-4-DMEQ likely refers to a benzoquinone derivative with methoxy (-OCH₃) groups at positions 2 and 4, arranged in an iso configuration (e.g., branching or stereochemical variation). Such compounds are often synthesized for applications in medicinal chemistry or materials science due to their redox activity and stability .

Key properties inferred from analogs in and include:

- Synthesis: Oxidation of phenolic precursors (e.g., using nitrosyl disulfonate in acidic media) yields quinones, as seen in the synthesis of Irisquinone (87% purity, 205 mg yield) .

- Characterization: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming substituent positions and purity .

Propiedades

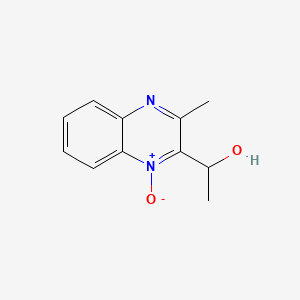

Fórmula molecular |

C11H12N2O2 |

|---|---|

Peso molecular |

204.22 g/mol |

Nombre IUPAC |

1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanol |

InChI |

InChI=1S/C11H12N2O2/c1-7-11(8(2)14)13(15)10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3 |

Clave InChI |

POJRWMZVKLKOTK-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=CC=CC=C2[N+](=C1C(C)O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

The preparation of 2-iso-4-DMEQ involves the metabolism of Mequindox in vivo. The metabolic pathways include hydrogenation reduction, deoxidation, carboxylation, deacetylation, and combinations thereof These processes occur naturally within the tissues of animals treated with Mequindox

Análisis De Reacciones Químicas

2-iso-4-DMEQ undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce more reduced forms of the compound.

Aplicaciones Científicas De Investigación

2-iso-4-DMEQ has several scientific research applications, including:

Chemistry: It is used to study the metabolic pathways of Mequindox and related compounds. Understanding these pathways can help in the development of new drugs and treatments.

Biology: The compound is used to investigate the effects of Mequindox and its metabolites on various biological systems. This includes studying their antimicrobial activity and potential toxicity.

Medicine: Research on 2-iso-4-DMEQ can contribute to the development of veterinary drugs and treatments for livestock. It can also help in assessing the safety and efficacy of these drugs.

Mecanismo De Acción

The mechanism of action of 2-iso-4-DMEQ involves its interaction with various molecular targets and pathways. As a metabolite of Mequindox, it retains some of the antimicrobial properties of its parent compound. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through interactions with bacterial enzymes and cellular structures.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

- Substituent Effects: Irisquinone’s long alkenyl chain enhances lipophilicity, whereas 2-iso-4-DMEQ’s methoxy groups may improve solubility and electronic properties .

- Synthesis Efficiency: Quinones like Irisquinone require multi-step purification (e.g., silica chromatography), while purine derivatives () use automated systems (Biotage SP4) for higher reproducibility .

Physicochemical Properties

Table: Physical and Spectral Properties

Analysis :

- Thermal Stability : Compound 44’s lower melting point (112–114°C) vs. 2-iso-4-DMEQ’s higher estimated range suggests stronger intermolecular forces in the latter due to symmetric substituents .

- Spectroscopy: Methoxy protons in 2-iso-4-DMEQ would appear as singlets (δH ~3.8), distinct from Irisquinone’s aromatic proton at δH 6.78 .

Functional and Application Differences

- Biological Activity: Irisquinone’s alkenyl chain may enhance membrane permeability for anticancer applications, while 2-iso-4-DMEQ’s redox-active quinone core could serve in electron-transfer systems .

- Safety Profile: Though focuses on a different compound (2-amino-4-chlorobenzenethiol), it underscores the need for rigorous hazard assessments for methoxyquinones, particularly regarding reactivity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.